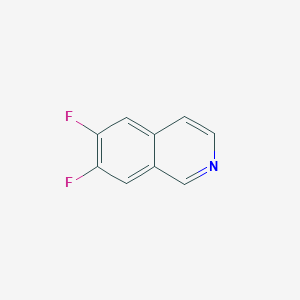

6,7-Difluoroisoquinoline

Descripción general

Descripción

6,7-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 6 and 7 positions of the isoquinoline ring imparts unique chemical and physical properties to this compound. Fluorinated isoquinolines, including this compound, are of significant interest in pharmaceuticals and materials science due to their biological activities and light-emitting properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroisoquinoline can be achieved through various methods. One common approach involves the direct fluorination of isoquinoline derivatives. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions using robust and scalable processes. These methods often employ continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 6,7-Difluoroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles such as amines or alkoxides under appropriate conditions.

Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced using standard reagents like potassium permanganate or sodium borohydride.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in liquid ammonia at low temperatures.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Cross-Coupling: Palladium catalysts with appropriate ligands and bases.

Major Products:

Nucleophilic Substitution: Formation of substituted isoquinolines with various functional groups.

Oxidation and Reduction: Formation of oxidized or reduced isoquinoline derivatives.

Cross-Coupling: Formation of biaryl or other complex structures.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

6,7-Difluoroisoquinoline and its derivatives exhibit a range of biological activities. The isoquinoline scaffold is known for its presence in numerous natural and synthetic compounds with pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The introduction of fluorine atoms at the 6 and 7 positions can enhance the bioactivity and selectivity of these compounds.

Case Studies

- Anticancer Activity : Research has indicated that isoquinoline derivatives can act as inhibitors of various cancer cell lines. For instance, compounds derived from the tetrahydroisoquinoline structure have shown potential as modulators of neurotransmitter systems and possess antitumor properties .

- Neurological Applications : Some studies suggest that this compound derivatives may interact with neurotransmitter receptors, potentially impacting neurological functions. This opens avenues for developing treatments for neurological disorders.

Synthesis and Derivative Development

Synthetic Methods

The synthesis of this compound typically involves advanced organic chemistry techniques such as:

- Transition Metal-Catalyzed Reactions : These methods allow for functionalization at specific positions on the isoquinoline ring, leading to derivatives with enhanced properties .

- Fluorination Techniques : Recent advancements in synthetic methodologies have improved the regioselectivity and efficiency of incorporating fluorine into isoquinoline structures .

Table 1: Synthetic Methods for this compound Derivatives

Material Science Applications

Organic Electronics

The unique electronic properties imparted by the fluorine atoms make this compound a candidate for applications in materials science, particularly in organic light-emitting diodes (OLEDs). The fluorinated structure can enhance charge transport properties and stability in electronic devices .

Case Study: OLEDs

Research has demonstrated that incorporating fluorinated isoquinolines into OLED materials can improve their efficiency and lifespan. The specific electronic characteristics conferred by the fluorine atoms facilitate better performance in organic electronic applications.

Mecanismo De Acción

The mechanism of action of 6,7-Difluoroisoquinoline is primarily related to its interaction with biological targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activities . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the fluorinated isoquinoline derivative .

Comparación Con Compuestos Similares

5,7-Difluoroquinoline: Similar in structure but with fluorine atoms at different positions.

6,8-Difluoroisoquinoline: Another fluorinated isoquinoline with fluorine atoms at the 6 and 8 positions.

7-Fluoroisoquinoline: A mono-fluorinated derivative with a single fluorine atom at the 7 position.

Uniqueness: 6,7-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated isoquinolines . This unique positioning can lead to different electronic effects and steric interactions, making it a valuable compound for various applications .

Actividad Biológica

6,7-Difluoroisoquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a fluorinated derivative of isoquinoline, characterized by the presence of two fluorine atoms at the 6 and 7 positions of the isoquinoline ring. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline exhibit notable antimicrobial properties. For instance, studies have shown that this compound derivatives possess significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1 µg/mL against certain pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 2 |

| This compound | Escherichia coli | 4 |

| This compound | Klebsiella pneumoniae | 3 |

Anticancer Activity

The anticancer potential of this compound has been demonstrated in several cancer cell lines. The compound has shown to induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization. For example, in MCF-7 breast cancer cells, it exhibited an IC50 value of approximately 20 nM .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20 |

| KB-V1 | 14 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Oxidative Stress Induction : The compound induces oxidative stress in microbial cells and cancer cells, leading to cell death.

- Tubulin Polymerization Interference : Similar to other isoquinoline derivatives, it may disrupt microtubule dynamics essential for mitosis.

- Cytokine Modulation : It downregulates inflammatory mediators which contribute to its anti-inflammatory properties.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that a series of difluorinated isoquinolines showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antibiotics .

- Cancer Treatment Trials : Clinical trials are ongoing to evaluate the efficacy of isoquinoline derivatives in combination therapies for treating resistant cancer types. Preliminary results indicate improved outcomes when used alongside traditional chemotherapeutics .

- Inflammatory Disease Models : In animal models of inflammatory diseases such as arthritis, treatment with difluoroisoquinolines resulted in significant reductions in joint swelling and pain scores compared to controls .

Propiedades

IUPAC Name |

6,7-difluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGNVOVLUDJCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729164 | |

| Record name | 6,7-Difluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202006-80-1 | |

| Record name | 6,7-Difluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.